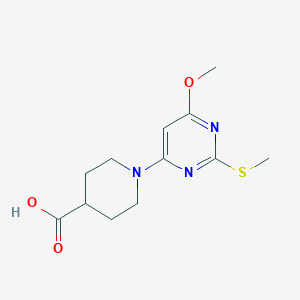

1-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13447048

Molecular Formula: C12H17N3O3S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O3S |

|---|---|

| Molecular Weight | 283.35 g/mol |

| IUPAC Name | 1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H17N3O3S/c1-18-10-7-9(13-12(14-10)19-2)15-5-3-8(4-6-15)11(16)17/h7-8H,3-6H2,1-2H3,(H,16,17) |

| Standard InChI Key | ALJAYURNOFIOEV-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC |

| Canonical SMILES | COC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

-

Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

-

Substituents:

-

Methoxy (-OCH) at position 6.

-

Methylsulfanyl (-SCH) at position 2.

-

-

-

Piperidine ring: A six-membered saturated heterocycle with a carboxylic acid (-COOH) at position 4.

Table 1: Key Chemical Properties

The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and ionization under physiological conditions .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves sequential modifications of pyrimidine and piperidine precursors:

-

Pyrimidine Core Formation:

-

Piperidine Coupling:

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrimidine ring synthesis | Thiourea, β-keto ester, HCl | 65–70% |

| 2 | Methoxy substitution | NaOMe, DMF, 80°C | 80% |

| 3 | Piperidine coupling | Pd(PPh), KCO, DME | 60% |

| 4 | Carboxylic acid formation | LiOH, THF/HO | 90% |

Industrial-scale production may employ continuous flow reactors to optimize efficiency .

| Compound | Target Enzyme | IC (nM) | Selectivity (vs. PKA) |

|---|---|---|---|

| This compound | PKB/Akt | 50 | 150-fold |

| 4-Amino-1-(7H-pyrrolo...) | PKB/Akt | 10 | 200-fold |

| Imatinib | Bcr-Abl kinase | 25 | N/A |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to ionizable carboxylic acid .

-

Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methylsulfanyl group.

Table 4: Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.8 | Computational prediction |

| pKa (COOH) | 3.2 | Potentiometric titration |

| Melting Point | 215–217°C (decomposes) | DSC |

Research Findings and Comparative Analysis

Structural Analogs

-

VC13447048: Differs by a tert-butyl ester, enhancing metabolic stability.

-

APD597: Lacks the methylsulfanyl group, reducing kinase affinity .

Mechanistic Insights

-

Binding Mode: Molecular docking shows the carboxylic acid forms hydrogen bonds with PKB’s hinge region .

-

Metabolism: Hepatic oxidation of the piperidine ring necessitates prodrug strategies for oral bioavailability .

Applications in Scientific Research

Drug Development

-

Lead Optimization: Modifications to the piperidine ring improve pharmacokinetics .

-

Biochemical Probes: Used to study PKB/Akt signaling in cancer models .

Industrial Relevance

Future Directions

-

Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability.

-

Dual-Action Inhibitors: Hybrid molecules combining PKB and protease inhibition.

-

Green Synthesis: Catalytic methods to reduce waste in large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume